3-(3-氨基-4-(甲基氨基)-N-(吡啶-2-基)苯甲酰胺)丙酸乙酯

描述

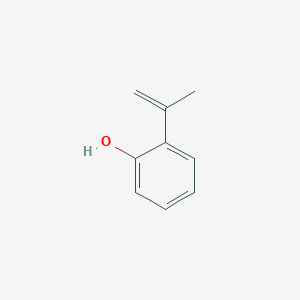

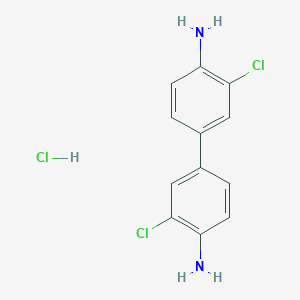

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a heterocyclic compound . It is an important intermediate in the synthesis of Dabigatran etexilate , a nonpeptide, direct thrombin inhibitor used as an antithrombotic .

Synthesis Analysis

The synthesis of this compound involves multiple steps. The starting material is 4-(methylamino)-3-nitrobenzoic acid . This compound is converted to 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is prepared after the reduction of this intermediate .Molecular Structure Analysis

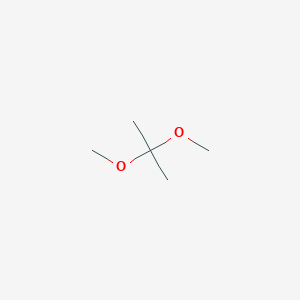

The molecular formula of the compound is C18H22N4O3 . In the crystal structure of the compound, the benzene ring is twisted by 63.29 (15)° with respect to the pyridine ring . Molecules in the crystal are linked by N—H…O hydrogen bonds and C—H…π interactions, forming slabs parallel to the ac plane .Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving the starting material 4-(methylamino)-3-nitrobenzoic acid . The specific reactions involved in the synthesis process have not been detailed in the available sources.Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point range of 104.0 to 108.0°C . The compound is soluble in methanol .科学研究应用

Agrochemicals and Crop Protection

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (referred to as 3-AMBP for brevity) has found significant use in agrochemicals. Specifically, it serves as a key structural motif in active ingredients designed to protect crops from pests. One notable example is fluazifop-butyl , the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .

Pharmaceuticals

Several TFMP derivatives, including 3-AMBP, have applications in the pharmaceutical industry. Notably, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine substitution in these compounds plays a crucial role in their biological activities. Researchers continue to explore novel applications for TFMP derivatives in drug development .

Anti-Gastric Cancer Activity

Recent studies have investigated the anti-cancer potential of 3-AMBP. It was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. In vitro experiments evaluated its effects against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45. While further research is needed, this compound shows promise as a potential anti-gastric cancer agent .

Thrombin Inhibition

3-AMBP has been explored as a selective, reversible, and direct thrombin inhibitor. It falls into the class of compounds known as dabigatran etexilate analogs. Dabigatran etexilate (marketed as Pradaxa ) is clinically used for preventing venous thromboembolism and stroke. The trifluoromethyl group in 3-AMBP contributes to its thrombin-inhibiting properties .

Crystallography and Structural Characterization

Researchers have characterized 3-AMBP using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and single crystal X-ray crystallography. These methods provide insights into its molecular structure and properties .

安全和危害

属性

IUPAC Name |

ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPATNZTKBOKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475140 | |

| Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212322-56-0 | |

| Record name | N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212322-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alaninethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzoylamino]propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAD4CR2WM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of dabigatran etexilate?

A1: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a crucial intermediate in the improved synthesis of dabigatran etexilate. [] This new synthetic route offers a more economical and environmentally friendly approach compared to the original process. []

Q2: How is the structure of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate characterized?

A2: The structure of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate has been elucidated using spectroscopic techniques. [, ] Mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy have been employed to confirm the identity and purity of the compound. []

Q3: What are the key structural features of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate revealed by crystallographic studies?

A3: Single-crystal X-ray diffraction analysis of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate provides insights into its solid-state conformation. [] The benzene ring and the pyridine ring within the molecule are not coplanar but are twisted with respect to each other. [] Furthermore, the crystal structure reveals intermolecular interactions, including N—H⋯O hydrogen bonds and C—H⋯π interactions. [] These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)